molecular formula C27H27N5O5S B11638473 2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide

2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide

Cat. No.: B11638473
M. Wt: 533.6 g/mol
InChI Key: VECVEJZZVXAQJC-UHFFFAOYSA-N
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Description

2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide: , also known by its chemical formula C₁₇H₁₉N₅O₆S , is a synthetic compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:

    Hydrolysis: The starting material undergoes hydrolysis to yield the corresponding phenoxy acid.

    Coupling Reaction: The phenoxy acid reacts with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).

Industrial Production:: The industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Substitution: Substitution reactions can occur at various positions.

    Reduction: Reduction processes are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).

Major Products:: The specific products formed depend on reaction conditions and substituents. Detailed analysis requires further investigation.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Pharmaceutical Research: Investigated for potential drug development.

Biology and Medicine::

    Biological Studies: Used as a tool to probe biological processes.

    Target Identification: May interact with specific molecular targets.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular pathways and molecular targets. Further studies are needed to elucidate its effects.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include:

Remember that this compound’s uniqueness lies in its structure and potential applications

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[4-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]phenoxy]acetamide

InChI

InChI=1S/C27H27N5O5S/c1-18-6-7-19(16-24(18)38(34,35)32-12-14-36-15-13-32)26-22-4-2-3-5-23(22)27(31-30-26)29-20-8-10-21(11-9-20)37-17-25(28)33/h2-11,16H,12-15,17H2,1H3,(H2,28,33)(H,29,31)

InChI Key

VECVEJZZVXAQJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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